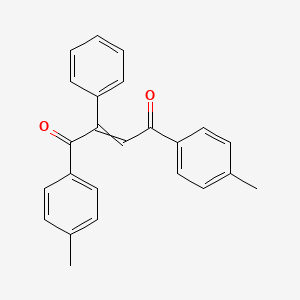
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is an organic compound with the molecular formula C24H20O2. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenyl group attached to a but-2-ene-1,4-dione backbone. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as a reagent in organic synthesis. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-methylphenyl)-2-butyne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
1,4-Bis(4-methylphenyl)isoquinoline: Contains an isoquinoline ring instead of a but-2-ene-1,4-dione backbone.
1,4-Bis[(4-methylphenyl)sulfonyl]-2-butanone: Contains sulfonyl groups instead of phenyl groups.
Uniqueness
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Properties
CAS No. |
88406-91-1 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C24H20O2/c1-17-8-12-20(13-9-17)23(25)16-22(19-6-4-3-5-7-19)24(26)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
IWVLUDCLXKFICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















